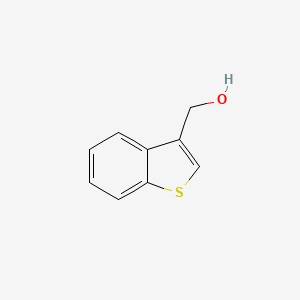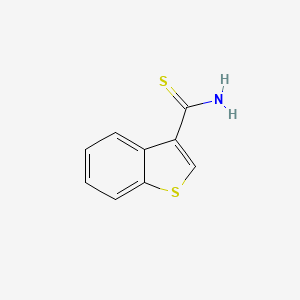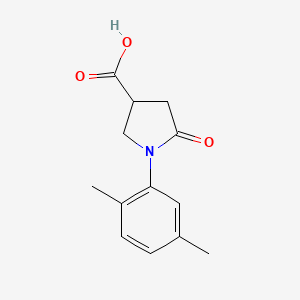
1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
The compound "1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine carboxylic acid, which is a structural motif found in various bioactive molecules and pharmaceutical agents. The presence of the 2,5-dimethylphenyl group suggests potential for unique chemical and physical properties, as well as biological activity. Although the specific compound is not directly mentioned in the provided papers, related structures and their properties, synthesis, and applications are discussed, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related pyrrolidine carboxylic acid derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids involves the reaction of sodium enolates with cyanoacetamide, followed by hydrolysis of the resulting nitriles . Similarly, the synthesis of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves characterization techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, and the use of density functional theory (DFT) calculations to evaluate the formation and properties of the compound . These methods could be adapted for the synthesis of "1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid".
Molecular Structure Analysis
Crystallographic and theoretical studies, such as those performed on (2R,3R)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrole-3-carboxylic acid, provide insights into the molecular structure, including hydrogen bonding patterns and alternative packings . Similarly, quantum chemical calculations can be used to investigate the molecular structure, spectroscopic properties, and multiple interaction analysis in pyrrolidine derivatives . These techniques could be applied to determine the molecular structure of "1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid".
Chemical Reactions Analysis
The reactivity of pyrrolidine carboxylic acid derivatives can be studied through various chemical reactions. For example, the photolysis of 2,5-dimethylphenacyl esters leads to the formation of the corresponding carboxylic acids, indicating the potential use of the 2,5-dimethylphenacyl group as a photoremovable protecting group . The synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids through three-component condensation also demonstrates the versatility of pyrrolidine derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be characterized using spectroscopic methods and quantum chemical calculations. For example, the vibrational analysis and NBO analysis can provide information on the stability and intra- and intermolecular interactions of the compounds . The photoreleasable properties of the 2,5-dimethylphenacyl group also highlight the potential for applications in organic synthesis or biochemistry .
Applications De Recherche Scientifique
-
Antimicrobial Research
- The compound “1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid” seems to be related to the synthesis of N-2,5-Dimethylphenylthioureido Acid Derivatives . These derivatives are being explored as new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens .
- The methods of application involve the synthesis of these derivatives and their subsequent testing against representative Gram-negative and Gram-positive strains .
- The results showed that certain compounds demonstrated excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, as well as vancomycin-resistant E. faecium . Some compounds also showed broad-spectrum antifungal activity against drug-resistant Candida strains .
-
Organic Chemistry
- The compound may also be related to the Suzuki–Miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- The methods of application involve the use of boron reagents in the Suzuki–Miyaura coupling process .
- The results of these reactions can vary widely depending on the specific reagents and conditions used .
-
Pharmaceutical Research
- The compound “1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid” could be used in the synthesis of new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens .
- The methods of application involve the synthesis of novel thiazole derivatives using representative Gram-negative and Gram-positive strains .
- The results showed that certain compounds demonstrated excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus . Some compounds also showed broad-spectrum antifungal activity against drug-resistant Candida strains .
-
Chemical Synthesis
- The compound may also be related to the Suzuki–Miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- The methods of application involve the use of boron reagents in the Suzuki–Miyaura coupling process .
- The results of these reactions can vary widely depending on the specific reagents and conditions used .
Safety And Hazards
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-4-9(2)11(5-8)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCROVTQLKXLIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387664 | |
| Record name | 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801681 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
63674-68-0 | |
| Record name | 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)
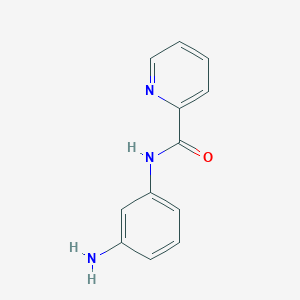

![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)
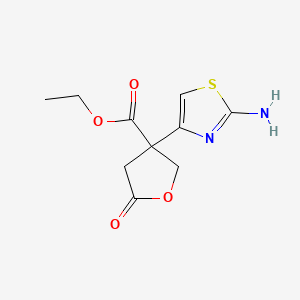


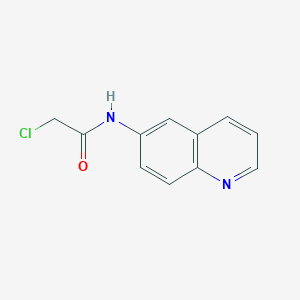
![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)

